molecular formula C14H17N7O2 B2647073 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2034201-25-5

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2647073
CAS No.: 2034201-25-5
M. Wt: 315.337
InChI Key: PPSSACYLCCRLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a novel chemical entity designed for research into degenerative and inflammatory pathologies. This compound is built around a [1,2,4]triazolo[4,3-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its versality and potential to interact with key biological targets . Its molecular architecture, which strategically links the triazolopyrazine unit to a dimethylpyrazole carboxamide group, suggests potential for targeting enzyme systems involved in disease progression, such as matrix metalloproteinases (MMPs) and kinases like MAP kinase-activated protein kinase 5 (MAPKAPK5) . Researchers investigating the cellular pathways underlying conditions such as rheumatoid arthritis may find this compound particularly valuable for in vitro studies aimed at elucidating new therapeutic strategies . The specific substitution pattern, including the 8-ethoxy and 3,5-dimethyl groups, is intended to optimize pharmacological properties and target engagement, making it a sophisticated tool for advanced investigative applications.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2/c1-4-23-14-12-20-19-10(21(12)6-5-15-14)7-16-13(22)11-8(2)17-18-9(11)3/h5-6H,4,7H2,1-3H3,(H,16,22)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSSACYLCCRLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine with a suitable pyrazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has shown promise in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.

Mechanism of Action

The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Chlorinated Pyrazole Carboxamides

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p) share the pyrazole carboxamide backbone but differ in substituents. For example:

  • 3a: Chlorine at position 5, phenyl groups at positions 1 and 1', and a cyano group at position 4' (yield: 68%, mp: 133–135°C) .
  • 3d: Fluorophenyl substitution enhances polarity (mp: 181–183°C) compared to non-halogenated analogs .

The target compound lacks halogenation but includes a dimethylpyrazole group, which may reduce electrophilicity and improve metabolic stability.

Triazolo-Pyrazine Hybrids

  • N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide : Features a hydroxyl group at position 8 and a phenyltriazole substituent. The hydroxy group may confer higher solubility but lower membrane permeability compared to the ethoxy group in the target compound .
  • N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide: Incorporates an antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide) linked via a phenoxyethyl group, suggesting dual functionality in targeting oxidative stress pathways .

Melting Points and Solubility

Compound Substituents Melting Point (°C) Key Features
Target Compound 8-Ethoxy, 3,5-dimethylpyrazole Not reported High lipophilicity
3a (C21H15ClN6O) 5-Chloro, phenyl, cyano 133–135 Moderate polarity, halogenated
3d (C21H14ClFN6O) 5-Chloro, 4-fluorophenyl 181–183 Enhanced polarity due to fluorine
N-((8-Hydroxy...)triazole-4-carboxamide 8-Hydroxy, phenyltriazole Not reported Higher solubility, lower stability

Functional Implications

  • Electron-Withdrawing Groups (e.g., Cl, CN): In compounds like 3a–3p, chloro and cyano groups may enhance binding to electrophilic pockets in biological targets but increase metabolic susceptibility .
  • Ethoxy vs. Hydroxy Groups : The ethoxy group in the target compound balances lipophilicity and stability, whereas hydroxy analogs (e.g., ) may undergo faster Phase II metabolism.
  • Dimethylpyrazole vs.

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula for this compound is C14H17N7O2C_{14}H_{17}N_{7}O_{2}, with a molecular weight of approximately 315.33 g/mol. The structure features a triazolo-pyrazine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₇N₇O₂
Molecular Weight315.33 g/mol
CAS Number2034201-25-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of the triazolo-pyrazine core through cyclization reactions followed by the introduction of the ethoxy group and subsequent modifications to yield the final product.

Anticancer Activity

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. Specifically, derivatives like this compound have shown promise as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2). These targets are critical in cancer therapy due to their roles in tumor growth and angiogenesis .

Anti-inflammatory Activity

In addition to anticancer effects, studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. For instance, certain related compounds have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been explored. Some compounds have shown excellent radical scavenging activity in various assays (e.g., DPPH assay), indicating their ability to mitigate oxidative stress .

Case Study 1: Anticancer Efficacy

In a recent study focusing on triazolo-pyrazine derivatives, this compound was evaluated for its ability to inhibit cancer cell proliferation. The results indicated a dose-dependent reduction in cell viability across several cancer cell lines.

Case Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory effects of this compound using an animal model of carrageenan-induced edema. The findings revealed that treatment with this compound led to a significant reduction in paw swelling compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.